molecular formula C10H14ClNO2 B2975216 N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine CAS No. 774554-43-7

N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine

Cat. No.: B2975216
CAS No.: 774554-43-7
M. Wt: 215.68
InChI Key: KEYGASJVQIYJRM-UHFFFAOYSA-N
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Description

N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine is an organic compound characterized by the presence of a chloro-substituted benzyl group and two methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine typically involves the reaction of 3-chloro-4,5-dimethoxybenzyl chloride with methylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-chloro-4,5-dimethoxybenzyl chloride+methylamineThis compound+HCl\text{3-chloro-4,5-dimethoxybenzyl chloride} + \text{methylamine} \rightarrow \text{this compound} + \text{HCl} 3-chloro-4,5-dimethoxybenzyl chloride+methylamine→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or demethylated products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted benzylamines.

Scientific Research Applications

N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the benzene ring can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4,5-dimethoxybenzyl)-N-(tert-pentyl)amine
  • N-(3-chloro-4,5-dimethoxybenzyl)-2-(1H-indol-3-yl)ethanamine
  • N-(3-chloro-4,5-dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine

Uniqueness

N-(3-chloro-4,5-dimethoxybenzyl)-N-methylamine is unique due to its specific substitution pattern on the benzene ring, which can confer distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(3-chloro-4,5-dimethoxyphenyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c1-12-6-7-4-8(11)10(14-3)9(5-7)13-2/h4-5,12H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYGASJVQIYJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C(=C1)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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